molecular formula C13H9F2NO B11721108 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one

2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B11721108
M. Wt: 233.21 g/mol
InChI Key: HVUBVFSPDSWDNW-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one: is an organic compound characterized by the presence of both fluorine and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one typically involves the reaction of phenylpyridine with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one serves as a versatile intermediate for the preparation of more complex molecules.

Biology: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .

Medicine: In medicinal chemistry, this compound can be used in the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways. Its ability to interact with biological targets makes it valuable for drug discovery .

Industry: In the materials science industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 1-Phenyl-2-(4-(2-phenyl)triazolo[1,5-a]pyridin-6-yl)phenyl-1H-phenanthro[9,10-d]imidazole

Comparison: Compared to similar compounds, 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one is unique due to the presence of both fluorine and pyridine moieties. This combination enhances its chemical reactivity and biological activity. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the pyridine ring provides additional sites for chemical modification .

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2,2-difluoro-1-phenyl-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H9F2NO/c14-13(15,11-7-4-8-16-9-11)12(17)10-5-2-1-3-6-10/h1-9H

InChI Key

HVUBVFSPDSWDNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CN=CC=C2)(F)F

Origin of Product

United States

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